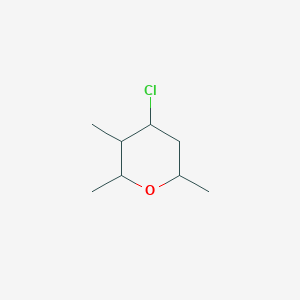
Hexakis(phenylseleno)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis(phenylseleno)benzene is an organoselenium compound characterized by a benzene ring substituted with six phenylseleno groups
Méthodes De Préparation
The synthesis of hexakis(phenylseleno)benzene typically involves the reaction of hexaphenylbenzene with selenium reagents. One common method includes the use of phenylselenyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and ensure high yield .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary approach for obtaining this compound.
Analyse Des Réactions Chimiques
Hexakis(phenylseleno)benzene undergoes various chemical reactions, including:
Oxidation: The phenylseleno groups can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can yield the corresponding selenides.
Substitution: The phenylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Hexakis(phenylseleno)benzene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of selenium-based drugs.
Mécanisme D'action
The mechanism by which hexakis(phenylseleno)benzene exerts its effects is primarily through the interaction of its selenium atoms with biological molecules. Selenium is known to play a role in redox reactions and can influence various cellular pathways. The phenylseleno groups can interact with thiol groups in proteins, leading to the modulation of enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Hexakis(phenylseleno)benzene can be compared with other similar compounds, such as hexakis(phenylthio)benzene and hexakis(phenylsulfonyl)benzene. These compounds share a similar benzene core but differ in the nature of the substituent groups (selenium, sulfur, and sulfonyl, respectively). This compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur analogs .
Similar compounds include:
- Hexakis(phenylthio)benzene
- Hexakis(phenylsulfonyl)benzene
- Hexakis(phenylseleno)cyclohexane
Propriétés
Numéro CAS |
84890-07-3 |
|---|---|
Formule moléculaire |
C42H30Se6 |
Poids moléculaire |
1008.5 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexakis(phenylselanyl)benzene |
InChI |
InChI=1S/C42H30Se6/c1-7-19-31(20-8-1)43-37-38(44-32-21-9-2-10-22-32)40(46-34-25-13-4-14-26-34)42(48-36-29-17-6-18-30-36)41(47-35-27-15-5-16-28-35)39(37)45-33-23-11-3-12-24-33/h1-30H |
Clé InChI |
QCPTUPVZNZWHLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Se]C2=C(C(=C(C(=C2[Se]C3=CC=CC=C3)[Se]C4=CC=CC=C4)[Se]C5=CC=CC=C5)[Se]C6=CC=CC=C6)[Se]C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-9-yl)acetic acid](/img/structure/B14401749.png)
![1-{4-[(Naphthalen-2-yl)oxy]butyl}azepane](/img/structure/B14401767.png)
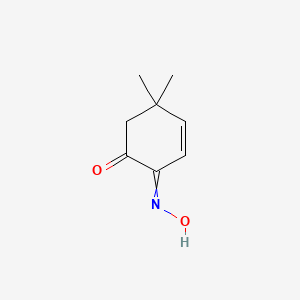
![{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}benzene](/img/structure/B14401782.png)
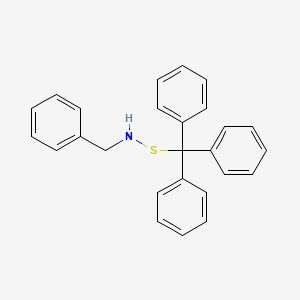


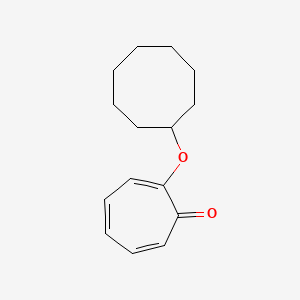
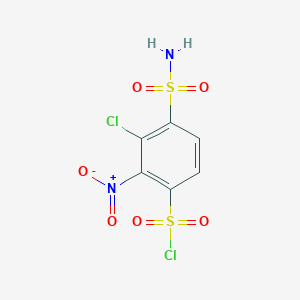

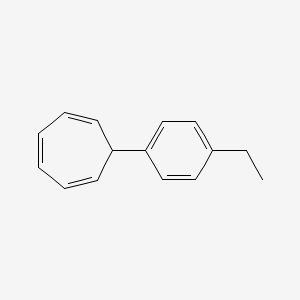
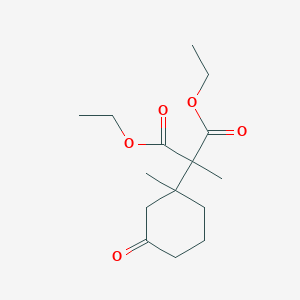
![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)
